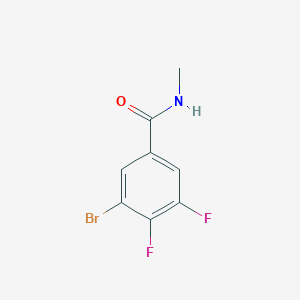

3-Bromo-4,5-difluoro-N-methylbenzamide

Description

3-Bromo-4,5-difluoro-N-methylbenzamide is a halogenated benzamide derivative with the molecular formula C₈H₅BrF₂NO (calculated molecular weight: ~248.04 g/mol). Its structure features a bromine atom at position 3, fluorine atoms at positions 4 and 5 on the benzene ring, and an N-methyl amide group. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The fluorine atoms enhance metabolic stability and influence lipophilicity, while the bromine may contribute to halogen bonding in biological targets .

Properties

IUPAC Name |

3-bromo-4,5-difluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c1-12-8(13)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNWGVZLHHLTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C(=C1)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-difluoro-N-methylbenzamide typically involves the bromination and fluorination of N-methylbenzamide. One common method is the direct bromination of 4,5-difluoro-N-methylbenzamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of 3-Bromo-4,5-difluoro-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-difluoro-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: Oxidation of the methyl group on the amide nitrogen can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products

Substitution: Formation of substituted benzamides depending on the nucleophile used.

Reduction: Formation of dehalogenated or defluorinated benzamides.

Oxidation: Formation of N-methylbenzamide derivatives with oxidized side chains.

Scientific Research Applications

3-Bromo-4,5-difluoro-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a lead compound in the design of new pharmaceuticals.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-difluoro-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets. The exact pathways involved would depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparison with key analogs:

4-Bromo-2-(2,4-difluorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide (C10)

- Substituents : Bromine (position 4), sulfonamido group (position 2), and dimethoxyphenyl amide.

- Key Differences : The dimethoxyphenyl group introduces electron-donating methoxy substituents, increasing solubility in polar solvents compared to the target compound’s electron-withdrawing fluorines. The sulfonamido group adds hydrogen-bonding capacity, which may enhance target binding but reduce membrane permeability .

Bis(3-bromo-4,5-dihydroxybenzyl) Ether

- Substituents : Bromine (position 3), dihydroxy groups (positions 4 and 5).

- aeruginosa FabZ (binding affinity: −4.59 kcal/mol; Ki: 471.83 µM). However, hydroxyls are prone to oxidation, reducing metabolic stability compared to the target’s fluorines .

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

- Substituents : Bromine (position 5), fluorine (position 2), and methoxyphenyl amide.

- The single fluorine atom at position 2 provides less electron-withdrawing influence than the target’s 4,5-difluoro substitution .

Target Protein Interactions

- 3-Bromo-4,5-difluoro-N-methylbenzamide : Predicted to engage in halogen bonding (Br) and hydrophobic interactions (F, methyl group). The N-methyl group reduces hydrogen-bonding capacity, which may lower binding affinity compared to hydroxyl-containing analogs but improve bioavailability.

- Bis(3-bromo-4,5-dihydroxybenzyl) Ether: Exhibits strong binding to P. aeruginosa FabZ (−4.59 kcal/mol) due to hydroxyl-mediated hydrogen bonds.

- 3-Bromo-4,5-dihydroxybenzaldehyde : Similar binding affinity (−4.54 kcal/mol) but lower Ki (430.74 µM) than its ether counterpart, highlighting the role of hydroxyl positioning .

Metabolic Stability

Fluorine atoms in the target compound increase resistance to oxidative metabolism compared to hydroxylated analogs like Bis(3-bromo-4,5-dihydroxybenzyl) ether. The N-methyl group further stabilizes the amide bond against hydrolysis .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Substituents | LogP* | Solubility (Polarity) |

|---|---|---|---|---|

| 3-Bromo-4,5-difluoro-N-methylbenzamide | ~248.04 | Br (3), F (4,5), N-Me | ~2.8 | Moderate (lipophilic) |

| 4-Bromo-2-sulfonamido-N-dimethoxyphenyl | ~450.38† | Br (4), SO₂NH, OMe (3,5) | ~1.5 | High (polar) |

| 5-Bromo-2-fluoro-N-methoxyphenyl | 324.15 | Br (5), F (2), OMe (2) | ~3.2 | Low (hydrophobic) |

*Predicted using fragment-based methods.

†Estimated based on formula in .

Structural Analogues in Drug Discovery

- 3-Bromo-4,6-difluoro-1H-indazole : A heterocyclic analog (MW: 233.01 g/mol) with bromine and fluorine substituents on an indazole core. The nitrogen-rich structure may enhance binding to kinases but reduce solubility compared to benzamides .

- SBI-0206965 (Pyrimidinyl-Benzamide): Features a pyrimidine ring and trimethoxyphenyl group (MW: 489.32 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.